Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride
CAS No.: 1093402-61-9
Cat. No.: VC5121665
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71
* For research use only. Not for human or veterinary use.
![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride - 1093402-61-9](/images/structure/VC5121665.png)
Specification
CAS No. | 1093402-61-9 |
---|---|
Molecular Formula | C12H15ClN2O3 |
Molecular Weight | 270.71 |
IUPAC Name | 1,3-benzodioxol-5-yl(piperazin-1-yl)methanone;hydrochloride |
Standard InChI | InChI=1S/C12H14N2O3.ClH/c15-12(14-5-3-13-4-6-14)9-1-2-10-11(7-9)17-8-16-10;/h1-2,7,13H,3-6,8H2;1H |
Standard InChI Key | JDEOLWHTDQBEDO-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCO3.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1,3-benzodioxol-5-yl(piperazin-1-yl)methanone hydrochloride. It is also known by several synonyms, including:
Molecular and Structural Properties
The compound’s molecular structure comprises a benzo[d] dioxole group (a fused benzene ring with two oxygen atoms at positions 1 and 3) connected to a piperazine ring via a ketone linker. The hydrochloride salt enhances its solubility in polar solvents. Key computed properties include:
Property | Value |
---|---|
Molecular Weight | 270.71 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 1 |
Topological Polar Surface | 50.8 Ų |
LogP (Octanol-Water) | 1.65 (estimated) |
The SMILES notation for the compound is C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCO3.Cl, and its InChIKey is JDEOLWHTDQBEDO-UHFFFAOYSA-N .
Synthesis and Manufacturing
Synthetic Pathways
The parent compound, 1-(1,3-benzodioxol-5-ylcarbonyl)piperazine (CID 13053541), is typically synthesized via a nucleophilic acyl substitution reaction between piperazine and 1,3-benzodioxole-5-carbonyl chloride. Subsequent treatment with hydrochloric acid yields the hydrochloride salt .
Key Reaction Steps
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Formation of the Carbonyl Intermediate:
Reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride (SOCl₂) produces the acyl chloride. -
Coupling with Piperazine:
The acyl chloride reacts with piperazine in anhydrous dichloromethane, facilitated by a base like triethylamine. -
Salt Formation:
The free base is treated with hydrogen chloride (HCl) in ethanol to precipitate the hydrochloride salt .
Purification and Characterization
Purification is achieved via recrystallization from ethanol/water mixtures. Characterization methods include:
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Nuclear Magnetic Resonance (NMR): Confirms proton environments and connectivity.
-
High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (270.0771 Da) .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar solvents (e.g., water, methanol) due to its ionic hydrochloride form. It is stable under ambient conditions but may degrade under strong acidic or basic conditions.
Spectroscopic Data
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch in benzodioxole).
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UV-Vis: Absorption maxima at 280 nm (π→π* transitions in the aromatic system) .
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold is valuable for designing:
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CNS Agents: Potential antidepressants or antipsychotics targeting monoamine receptors.
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Anticancer Drugs: Piperazine derivatives inhibit histone deacetylases (HDACs) in oncology research .
Industrial Uses
As a synthetic intermediate, it may contribute to agrochemicals or polymer additives.
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